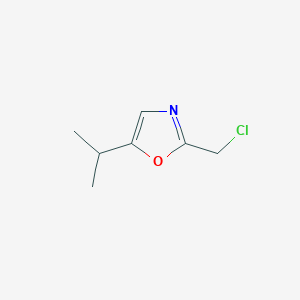

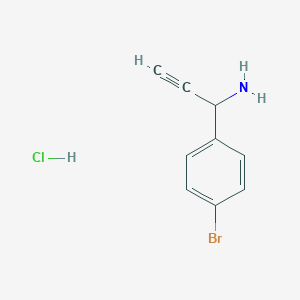

![molecular formula C18H18N4O5 B2775861 N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]tryptophan CAS No. 360791-47-5](/img/structure/B2775861.png)

N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]tryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The compound was synthesized by 5-acetyl-1,3-dimethyl-barbituric acid and p-methyl isonitrosophenylhydrazine . The synthesis involved a condensation reaction .Molecular Structure Analysis

The molecular and crystal structures of the compound were determined by single crystal X-ray analysis . It belongs to the triclinic system P -1 space group . The molecular structure includes intramolecular N–H···O and N–H···N hydrogen bonds that enclose S (6) ring motifs .Chemical Reactions Analysis

In the crystal structure, the intermolecular C–H···O and O–H···O hydrogen bonds link the molecules into centrosymmetric dimers, enclosing R 22 (10) and R 44 (10) ring motifs . These may be effective in stabilizing the structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.365. In the crystal structure, hydrogen bonding and van der Waals interactions are the dominant interactions in crystal packing . The O–H···O and C–H···O hydrogen bond energies in the crystal are 95.9 and 87.5 kJ mol −1, respectively .科学的研究の応用

Serotonergic System Studies

The compound α‐Methyl‐l‐tryptophan (α‐MTrp), an analog of tryptophan, has been used in research focusing on the brain's serotonergic system. This system is critical for understanding various neuropsychiatric disorders. α‐MTrp aids in measuring the unidirectional uptake and conversion to serotonin (5‐HT) synthesis rates in the brain. This approach is important for determining brain 5‐HT synthesis rates, providing insights into normal control of 5‐HT synthesis and its alterations by drugs. The method can be applied using autoradiographic measurements in laboratory animals and positron emission tomography in larger animals and humans (Diksic & Young, 2001).

Antithrombin III Research

Research involving the modification of tryptophan residues in antithrombin III has shown that chemical modification of a single tryptophan residue can block heparin binding and the heparin-enhanced inhibition of thrombin. This study contributes to understanding the molecular mechanisms of antithrombin III and its interaction with heparin, which is crucial in the regulation of blood coagulation (Blackburn et al., 1984).

Metabolomic Analysis in Rats

Tryptophan (TRP) supplementation studies in rats have highlighted its vital role in regulating nutrient metabolism. This research provides insights into the biochemical profiles, intestinal structure, liver structure, and serum metabolome in rats with tryptophan supplementation. Understanding the metabolic effects of tryptophan can inform nutrition science and dietary supplement research (Ruan et al., 2014).

Membrane Protein Studies

Studies involving gramicidin A channels, a type of membrane protein, have utilized tryptophan derivatives to understand the structural and functional roles of tryptophan at the membrane/water interface. This research is pivotal in comprehending how membrane proteins function and interact with their environment (Sun et al., 2008).

Tryptophan Lyase (NosL) Transformations

The enzyme Tryptophan Lyase (NosL) has been studied for its ability to catalyze transformations involving tryptophan. This research is significant for understanding enzymatic reactions and potential applications in synthetic chemistry (Bhandari et al., 2016).

特性

IUPAC Name |

2-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c1-21-15(23)12(16(24)22(2)18(21)27)9-20-14(17(25)26)7-10-8-19-13-6-4-3-5-11(10)13/h3-6,8-9,14,19,23H,7H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDGEFUCRFKAIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=NC(CC2=CNC3=CC=CC=C32)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2775778.png)

![1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2775783.png)

![N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2775790.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2775791.png)

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2775795.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2775797.png)

![1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2775798.png)

![ethyl (E)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]but-2-enoate](/img/structure/B2775800.png)